Superior 24‑Hour Urinary Glucose Excretion vs. Dapagliflozin: Direct Head‑to‑Head Pharmacodynamic Evidence
In a randomized, double‑blind, crossover study in healthy participants, canagliflozin 300 mg produced significantly greater 24‑hour urinary glucose excretion (UGE) than dapagliflozin 10 mg [1]. The increased UGE was accompanied by a greater reduction in the renal threshold for glucose (RTG) and smaller postprandial glucose excursions, consistent with the additional contribution of intestinal SGLT1 inhibition to canagliflozin's overall pharmacodynamic profile .
| Evidence Dimension | 24‑hour urinary glucose excretion (UGE) |
|---|---|
| Target Compound Data | Canagliflozin 300 mg: 51.4 g/24 h (approximate mean) |
| Comparator Or Baseline | Dapagliflozin 10 mg: 44.5 g/24 h (approximate mean) |
| Quantified Difference | Canagliflozin 300 mg provided ~6.9 g greater 24‑h UGE, representing an ~15% relative increase [1]. |
| Conditions | Randomized, double‑blind, crossover study in healthy human participants; single‑dose administration [1]. |
Why This Matters
For researchers investigating maximal glucosuria or comparing SGLT2 inhibitor potency, canagliflozin 300 mg offers a demonstrably greater pharmacodynamic effect on renal glucose excretion than the standard dose of dapagliflozin.
- [1] Sha S, Polidori D, Farrell K, et al. Pharmacodynamic differences between canagliflozin and dapagliflozin: results of a randomized, double‑blind, crossover study. Diabetes Obes Metab. 2015;17(2):188‑197. doi:10.1111/dom.12418 View Source
